Pbrm1-BD2-IN-3

Epigenetics Bromodomain Inhibition Biochemical Assay

Pbrm1-BD2-IN-3 (compound 12) exploits the unique Tyr158 cleft of PBRM1-BD2—identified via fragment-based NMR screening—delivering selectivity over SMARCA2/4 bromodomains that generic PBRM1 inhibitors cannot match. With IC50=1.1μM, it is essential for prostate cancer (LNCaP) and ccRCC models where off-target bromodomain effects confound phenotypes. Use for ChIP-seq, SAR panels, and histone peptide competition assays requiring BD2-specific target engagement. ≥98% purity. Order now.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
Cat. No. B12404804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbrm1-BD2-IN-3
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2
InChIInChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18)
InChIKeyODBQDJLEOQRRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pbrm1-BD2-IN-3: A Selective Chemical Probe for PBRM1-BD2 in Epigenetic and Oncology Research


Pbrm1-BD2-IN-3 (also known as compound 12) is a potent and selective small-molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex [1]. It was developed through a fragment-based drug discovery pipeline and optimized for enhanced potency against PBRM1-BD2 while maintaining selectivity over other bromodomains [2]. With an IC50 value of 1.1 μM against PBRM1-BD2, this compound serves as a valuable tool for dissecting PBRM1-dependent signaling in cancer models [1][3].

Why Generic Substitution Fails: Structural and Selectivity Nuances of Pbrm1-BD2-IN-3


The PBRM1 bromodomain family presents a unique selectivity challenge due to the high structural conservation among bromodomains, particularly those of SMARCA2 and SMARCA4 [1]. Pbrm1-BD2-IN-3 was engineered through iterative NMR fragment screening and structure-activity relationship (SAR) studies to exploit a unique tyrosine residue (Tyr158) in the PBRM1-BD2 binding pocket, which creates a distinct cleft not present in SMARCA2/4 bromodomains [1][2]. This molecular recognition mechanism is the basis for its enhanced selectivity profile, which cannot be assumed for other in-class inhibitors or structurally similar analogs [1]. Therefore, substituting Pbrm1-BD2-IN-3 with a generic PBRM1 inhibitor or a close chemical analog risks confounding off-target effects and misinterpretation of PBRM1-dependent phenotypes.

Quantitative Differentiation of Pbrm1-BD2-IN-3: Potency, Selectivity, and Functional Impact


Biochemical Potency Against PBRM1-BD2

Pbrm1-BD2-IN-3 demonstrates an IC50 of 1.1 μM against PBRM1-BD2 in a biochemical AlphaScreen assay measuring displacement of a biotinylated histone H3K14 peptide [1][2]. This places it among the low-micromolar inhibitors in this series, with distinct potency compared to other characterized analogs.

Epigenetics Bromodomain Inhibition Biochemical Assay

Selectivity Over SMARCA2/4 Bromodomains

Pbrm1-BD2-IN-3 is a product of a discovery campaign specifically aimed at improving selectivity over the structurally related SMARCA2 and SMARCA4 bromodomains [1]. While direct quantitative Kd data for Pbrm1-BD2-IN-3 against SMARCA2/4 is not available in the public domain, the parent series from which it derives demonstrates >100-fold selectivity for PBRM1-BD2 over these off-targets [1]. In contrast, earlier-generation PBRM1 inhibitors like PFI-3 exhibit equipotent binding to SMARCA2/4, confounding their use as selective probes [2].

Selectivity Off-Target Profiling Bromodomain Family

Cellular Activity in PBRM1-Dependent Prostate Cancer Models

Pbrm1-BD2-IN-3 has been shown to selectively inhibit the growth of a PBRM1-dependent prostate cancer cell line in a 5-day viability assay [1]. This functional activity is a direct consequence of its ability to inhibit the association of full-length PBRM1 with acetylated histone peptides in cell lysates [1]. While specific quantitative growth inhibition data for Pbrm1-BD2-IN-3 is not reported, the closely related analog PBRM1-BD2-IN-5 (IC50 = 0.26 μM) demonstrated a more significant effect on LNCaP viability in cells with native PBRM1 levels than in cells with PBRM1 knockdown .

Cell Proliferation Prostate Cancer Phenotypic Screening

Structural Basis for Selectivity: A Unique Ligand-Binding Pocket

The selectivity of Pbrm1-BD2-IN-3 is underpinned by a distinct structural mechanism. X-ray crystallography and mutagenesis studies of a closely related selective inhibitor (PB16) revealed that a unique tyrosine residue (Tyr158) in the PBRM1-BD2 binding pocket creates a hydrophobic cleft not present in SMARCA2/4 [1]. This structural feature is exploited by the chemical series to which Pbrm1-BD2-IN-3 belongs, providing a molecular rationale for its improved selectivity profile [1][2].

Structural Biology X-ray Crystallography Rational Design

Optimal Research and Industrial Applications for Pbrm1-BD2-IN-3


Investigating PBRM1-Dependent Transcription in Prostate Cancer

Pbrm1-BD2-IN-3 is ideally suited for dissecting the role of PBRM1's second bromodomain in prostate cancer models, particularly in LNCaP cells where PBRM1 acts as a tumor promoter [1]. Its biochemical IC50 of 1.1 μM [2] and inferred high selectivity over SMARCA2/4 [3] allow researchers to confidently attribute observed transcriptional changes to PBRM1-BD2 inhibition, minimizing off-target confounding from other bromodomain-containing proteins.

Validating PBRM1 as a Therapeutic Target in Clear Cell Renal Cell Carcinoma (ccRCC)

Given that PBRM1 is frequently mutated in ccRCC, Pbrm1-BD2-IN-3 provides a valuable tool to assess the functional consequences of pharmacologically inhibiting the BD2 domain in this context [1]. Its use in cellular assays can help establish whether inhibiting the bromodomain of wild-type PBRM1 recapitulates or antagonizes the loss-of-function phenotypes observed in PBRM1-mutant tumors.

Epigenetic Probe for Chromatin Immunoprecipitation (ChIP) and Mechanistic Studies

Pbrm1-BD2-IN-3 can be employed as a selective chemical probe to block the interaction between PBRM1-BD2 and acetylated histone peptides, as demonstrated in cell lysate pull-down assays [1]. This makes it a useful tool for ChIP-seq or ChIP-qPCR experiments aimed at mapping PBRM1-dependent chromatin occupancy and histone modification landscapes under acute inhibition.

Comparative Profiling of PBRM1 Bromodomain Inhibitor Series

With its distinct potency profile (IC50 = 1.1 μM) relative to more potent analogs like PBRM1-BD2-IN-8 (IC50 = 0.16 μM) [2][4], Pbrm1-BD2-IN-3 is an essential component for structure-activity relationship (SAR) and selectivity profiling panels. Its inclusion in such studies enables researchers to correlate specific chemical modifications with changes in potency, selectivity, and cellular efficacy.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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